3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid or its derivative under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and thiadiazole rings with a propanamide linker. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with benzothiazole and thiadiazole rings can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of both benzothiazole and thiadiazole rings in its structure. This dual functionality may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12N4OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H12N4OS2/c1-8-16-17-13(19-8)15-11(18)6-7-12-14-9-4-2-3-5-10(9)20-12/h2-5H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
BQQHCBLHXNSRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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